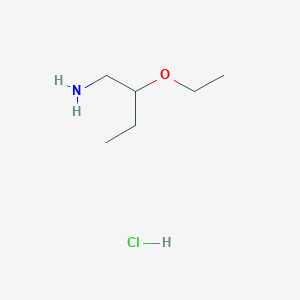
(2-Ethoxybutyl)amine hydrochloride
Beschreibung
(2-Ethoxybutyl)amine hydrochloride is an organic amine salt characterized by an ethoxybutyl chain attached to an amine group, which is protonated as a hydrochloride salt. This compound is classified as a specialty chemical, often used in research and industrial applications, though it is listed as a discontinued product in some supplier catalogs . Structural analogs of this compound are explored in pharmaceutical, agrochemical, and forensic research due to their reactivity and functional group diversity.
Eigenschaften
IUPAC Name |
2-ethoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHVEMBASIYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
2-Methoxyamphetamine Hydrochloride
- Structure : Contains a methoxy group (-OCH₃) at the 2-position of the phenyl ring and an amphetamine backbone.
- Applications : Used in forensic and neuroscientific research to study serotonin release and reuptake inhibition in rat brain tissues. It exhibits weaker serotonergic activity compared to other amphetamine derivatives .
- Key Differences : Unlike (2-ethoxybutyl)amine hydrochloride, this compound is aromatic and targets neurotransmitter systems, making it pharmacologically distinct.
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
- Structure : Features a cyclobutylmethoxy group (-OCH₂C₄H₇) attached to an ethylamine backbone.
- Applications : Versatile in pharmaceutical research (e.g., drug synthesis), agrochemical development, and chemical synthesis due to its bulky cyclobutyl group, which enhances steric effects and modulates reactivity .
Bis(4-cyanobenzyl)amine Hydrochloride
- Structure: Aromatic amine with two 4-cyanobenzyl groups attached to a central nitrogen atom.
- Applications : Used in organic synthesis, particularly in constructing polymers or ligands for metal coordination. Its high purity (≥98%) and crystalline form make it suitable for precise chemical reactions .
- Key Differences: The presence of electron-withdrawing cyano groups (-C≡N) contrasts with the electron-donating ethoxy group in this compound, leading to divergent electronic properties and reactivity.
[1-(2-Thienyl)butyl]amine Hydrochloride
- Structure : Contains a thiophene ring (a sulfur-containing heterocycle) attached to a butylamine chain.
- Applications : Explored in materials science and heterocyclic chemistry due to the thienyl group’s electronic properties. Its molar mass is 191.72 g/mol , with storage requiring an inert atmosphere .
- Key Differences : The thiophene moiety introduces aromaticity and sulfur-based reactivity, unlike the aliphatic ethoxybutyl group in the target compound.
Structural and Functional Group Analysis
Table 1: Comparative Properties of Selected Amine Hydrochlorides
| Compound | Key Substituent | Molecular Weight (g/mol) | Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | Ethoxybutyl (-OCH₂CH₂CH₂CH₃) | Not explicitly provided | Research/industrial (discontinued) | Moderate nucleophilicity |
| 2-Methoxyamphetamine hydrochloride | Methoxyphenyl | ~215.7 (estimated) | Forensic/neuropharmacology | Serotonergic modulation |
| Bis(4-cyanobenzyl)amine hydrochloride | 4-Cyanobenzyl | 283.76 | Polymer/coordination chemistry | High polarity, ligand formation |
| [1-(2-Thienyl)butyl]amine hydrochloride | Thienyl | 191.72 | Heterocyclic synthesis | Sulfur-mediated reactions |
Research and Industrial Relevance
- Pharmaceutical Potential: While this compound itself lacks direct pharmaceutical data, analogs like 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride demonstrate the importance of ether-linked amines in drug design, particularly for modulating bioavailability and metabolic stability .
- Safety and Handling : Similar to other amine hydrochlorides, it likely requires precautions against inhalation and skin contact, though specific safety data are absent in the provided evidence.
Notes and Limitations
- Discrepancies in availability (e.g., discontinued vs. active production) highlight the need for consulting updated supplier catalogs or direct manufacturer inquiries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


